molecular formula C16H26O3 B020305 2-Dodecen-1-ylsuccinic anhydride CAS No. 19780-11-1

2-Dodecen-1-ylsuccinic anhydride

Cat. No.: B020305
CAS No.: 19780-11-1
M. Wt: 266.38 g/mol
InChI Key: UYCICMIUKYEYEU-ZHACJKMWSA-N
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Description

2-Dodecen-1-ylsuccinic anhydride is an organic compound with the chemical formula C16H26O3. It is a carboxylic acid anhydride and is known for its applications in various industrial and scientific fields. This compound is also referred to as dodecenyl succinic anhydride and is characterized by its ability to participate in a variety of chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Dodecen-1-ylsuccinic anhydride is typically synthesized through the reaction of maleic anhydride with dodecene. This reaction is usually carried out under high-temperature conditions and may require the presence of a catalyst to proceed efficiently .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where maleic anhydride and dodecene are combined. The reaction mixture is heated to the required temperature, and the product is subsequently purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 2-Dodecen-1-ylsuccinic anhydride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water, typically under acidic or basic conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Various nucleophiles under controlled conditions.

Major Products Formed:

Comparison with Similar Compounds

  • Succinic anhydride
  • Octenyl succinic anhydride
  • Tetrahydrophthalic anhydride

Comparison: 2-Dodecen-1-ylsuccinic anhydride is unique due to its long alkenyl chain, which imparts distinct hydrophobic properties and enhances its ability to interact with hydrophobic substrates. This makes it particularly useful in applications requiring surface modification and the synthesis of amphiphilic molecules .

Properties

IUPAC Name

3-[(E)-dodec-2-enyl]oxolane-2,5-dione
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InChI

InChI=1S/C16H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h10-11,14H,2-9,12-13H2,1H3/b11-10+
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InChI Key

UYCICMIUKYEYEU-ZHACJKMWSA-N
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Canonical SMILES

CCCCCCCCCC=CCC1CC(=O)OC1=O
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Isomeric SMILES

CCCCCCCCC/C=C/CC1CC(=O)OC1=O
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Molecular Formula

C16H26O3
Record name 2-DODECEN-1-YLSUCCINIC ANHYDRIDE
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Molecular Weight

266.38 g/mol
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Physical Description

2-dodecen-1-ylsuccinic anhydride is a light yellow clear viscous oil. (NTP, 1992)
Record name 2-DODECEN-1-YLSUCCINIC ANHYDRIDE
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Boiling Point

356 to 360 °F at 5 mmHg (NTP, 1992)
Record name 2-DODECEN-1-YLSUCCINIC ANHYDRIDE
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Flash Point

352 °F (NTP, 1992)
Record name 2-DODECEN-1-YLSUCCINIC ANHYDRIDE
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Solubility

MAY DECOMPOSE (NTP, 1992)
Record name 2-DODECEN-1-YLSUCCINIC ANHYDRIDE
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Density

1.002 at 77 °F (NTP, 1992) - Denser than water; will sink
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CAS No.

19780-11-1, 428493-97-4, 26544-38-7
Record name 2-DODECEN-1-YLSUCCINIC ANHYDRIDE
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Record name (2-Dodecenyl)succinic anhydride
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Record name 3-(2-Dodecen-1-yl)dihydro-2,5-furandione, (2E)-
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Record name 3-(2-dodecenyl)succinic anhydride
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Record name 3-(2-DODECEN-1-YL)DIHYDRO-2,5-FURANDIONE, (2E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Dodecen-1-ylsuccinic anhydride interact with amines and what are the downstream effects?

A1: this compound reacts with primary and secondary amines to form bis(1-dodecenylsuccinamic acids). [] This reaction effectively adds a negative charge and confers surface activity to the amine molecules, making them suitable for analysis techniques like Secondary Ion Mass Spectrometry (SIMS). []

Q2: What is the impact of this compound on the properties of UV-cured films?

A2: When incorporated into UV-curable epoxy acrylate networks, this compound acts as a reactive diluent, significantly reducing the viscosity of the formulation. [] The long alkyl chains derived from this compound enhance the mechanical resistance of the cured films and increase their glass transition temperature up to a certain concentration. [] This improvement is attributed to the expanded plastic deformation zone and decreased internal stress within the polymer structure. []

Q3: Can you describe the structure of this compound and how it's characterized?

A3: this compound is an organic compound with the molecular formula C16H26O3. While its exact molecular weight is not specified in the provided abstracts, it can be calculated as 266.38 g/mol. Its structure has been characterized using Infrared Spectroscopy (IR) and Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. [] Although specific spectral data points are not provided, these techniques confirm the presence of characteristic functional groups and provide insights into the compound's structure.

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